PSB 0474

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent and selective P2Y6 receptor agonist (EC50 values are 70, > 1000 and > 10000 nM for P2Y6, P2Y2 and P2Y4 receptors respectively). Induces contractions of rat isolated intrapulmonary arteries in vitro.

科学的研究の応用

Genome Editing in Human Pluripotent Stem Cells : Pluripotent stem cells (PSCs) are vital for biological research and disease modeling. Advances in DNA editing, particularly using CRISPR-Cas9, have enhanced the ability to edit the DNA of human PSCs for correcting disease-causing mutations and for genetic analysis (Smith, Ye, & Cheng, 2016).

Aerobic Heterotrophic Oxidation, Nitrification, and Denitrification in Biofilm : A study on permeable-support biofilm (PSB) reactor showed simultaneous heterotrophic oxidation of organics, denitrification, and nitrification within the biofilm, highlighting its potential application in water treatment (Timberlake, Strand, & Williamson, 1988).

Photosynthetic Bacteria in Wastewater Treatment : Photosynthetic bacteria (PSB) have shown promise in nutrient, heavy metals, and organic contaminants removal from wastewater. Their unique phototrophic growth can enhance degradation efficiency of refractory substances, indicating potential in sustainable wastewater treatment technologies (Chen et al., 2020).

Phosphorus Solubilizing Bacteria in Agriculture : Phosphorus solubilizing bacteria (PSB) application in agriculture can increase the availability of phosphorus in soil, enhancing crop growth and yield. This demonstrates the importance of PSB in sustainable agriculture practices (Sundara, Natarajan, & Hári, 2002).

Instrumental and Analytic Methods for Bolometric Polarimetry : Polarization Sensitive Bolometers (PSBs) have been used in cosmic microwave background experiments. This paper discusses the design, characterization, and data analysis of PSBs, indicating their significance in astrophysical research (Jones et al., 2006).

Biocomputing and Computational Biology : The Pacific Symposium on Biocomputing (PSB) is a platform for discussing computational methods in biology. It emphasizes the importance of computational approaches in understanding biological systems (Altman et al., 2015).

Bacterial Charge Transfer for Energy Production : Research on photosynthetic semiconductor biohybrids (PSBs) has focused on charge transfer from nanocrystals to microorganisms for energy production, particularly in the context of CO2 conversion (Suri et al., 2022).

作用機序

Target of Action

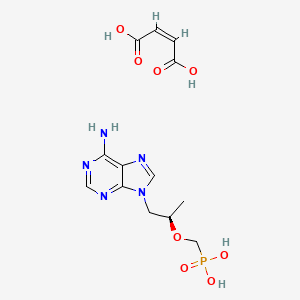

PSB 0474, also known as Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate or CID 76156008, is a selective and potent P2Y6 receptor agonist . The P2Y6 receptor is a subtype of the P2Y family of G-protein coupled receptors that respond to extracellular nucleotides.

Mode of Action

This compound interacts with its target, the P2Y6 receptor, by binding to it. This binding event triggers a series of intracellular events, leading to the activation of the receptor .

Result of Action

This compound has been shown to inhibit cell proliferation and induce apoptosis in astrocytes . It also increases nitric oxide (NO) release in astrocytes and microglia cells .

生化学分析

Biochemical Properties

PSB 0474 plays a significant role in biochemical reactions, particularly as a P2Y6 receptor agonist . It interacts with enzymes, proteins, and other biomolecules, primarily through its binding to the P2Y6 receptor. The nature of these interactions is largely determined by the specific biochemical context and the presence of other interacting molecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound has been shown to inhibit cell proliferation and increase nitric oxide (NO) release in astrocytes and microglia cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the P2Y6 receptor, leading to changes in cellular signaling and gene expression . This binding interaction can result in enzyme inhibition or activation, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels, depending on the specific metabolic context .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on specific transporters or binding proteins . It can influence its own localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O13P2.2Na/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27;;/h1-5,12,14-16,22-23H,6-9H2,(H,28,29)(H2,25,26,27);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZRPHOJBJBHLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N(C1=O)CC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2Na2O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PSB 0474 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective agonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by UDP. [] Upon binding to P2Y6, this compound initiates a signaling cascade leading to increased intracellular calcium levels ([Ca2+]i). This rise in [Ca2+]i plays a crucial role in promoting osteogenic differentiation, as demonstrated by increased alkaline phosphatase (ALP) activity in human bone marrow stromal cells (BMSCs). []

Q2: What is the role of this compound in understanding the function of P2Y6 receptors in rat intrapulmonary arteries?

A: Research shows that both ATP and UDP can induce constriction in rat intrapulmonary arteries. [, ] this compound, being a selective P2Y6 agonist, was instrumental in confirming the presence and functionality of contractile P2Y6 receptors in these arteries. This was evidenced by its ability to evoke concentration-dependent contractions that were significantly more potent compared to UDP. [, ] These findings helped establish P2Y6 as a major target for UDP-induced vasoconstriction in this vascular bed.

Q3: How does the activity of this compound compare to other P2Y receptor agonists in the context of osteogenic differentiation?

A: Studies on human BMSCs have demonstrated that this compound effectively mimics the osteogenic effects of both UTP and UDP, leading to increased ALP activity. [] In contrast, UTPγS, another P2Y receptor agonist, did not elicit similar effects, suggesting a specific role for P2Y6 activation in osteogenesis. [] This highlights the value of this compound as a pharmacological tool for dissecting the individual contributions of different P2Y receptor subtypes in complex biological processes.

Q4: How does the expression of P2Y receptors and ectonucleotidases influence the effectiveness of this compound over time in BMSC cultures?

A: Research indicates that the expression of P2Y receptors and ectonucleotidases changes as BMSCs differentiate in culture. [] While P2Y6 expression remains relatively stable, P2Y2 and P2Y4 become more prominent in less proliferative, differentiated cultures. [] Additionally, the activity of ectonucleotidases, responsible for degrading extracellular nucleotides like UTP and UDP, increases with BMSC differentiation. [] This dynamic interplay between receptor expression and nucleotide degradation could influence the responsiveness of BMSCs to this compound over time.

Q5: Are there any known antagonists of this compound's action on P2Y6 receptors?

A: Yes, MRS 2578 is a known antagonist of P2Y6 receptors and effectively blocks the actions of this compound. [] Experiments have shown that MRS 2578 prevents both the increase in [Ca2+]i and the induction of osteogenic differentiation typically observed with this compound or UDP. [] This further strengthens the evidence for P2Y6 as the primary mediator of these effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)